Cas no 512809-92-6 (4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate)

4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a versatile heterocyclic compound featuring both formyl and iodo functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of the 4-iodo substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, while the formyl group offers further derivatization potential. Its pyrazole core contributes to structural diversity in drug discovery, particularly in the development of bioactive molecules. This compound is characterized by high purity and stability, ensuring reliable performance in synthetic applications. Its dual functionality makes it suitable for constructing complex molecular architectures in pharmaceuticals and agrochemicals.
4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate structure
512809-92-6 structure
Product Name:4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
CAS No:512809-92-6
MF:C12H9IN2O3
MW:356.115935087204
CID:3058647
PubChem ID:996997
Update Time:2025-06-08

4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
    • STK301710
    • AK-968/41170385
    • 512809-92-6
    • AKOS000307668
    • 4-formylphenyl 4-iodo-1-methylpyrazole-3-carboxylate
    • (4-formylphenyl) 4-iodo-1-methylpyrazole-3-carboxylate
    • CS-0331920
    • MDL: MFCD02253751
    • Inchi: 1S/C12H9IN2O3/c1-15-6-10(13)11(14-15)12(17)18-9-4-2-8(7-16)3-5-9/h2-7H,1H3
    • InChI Key: JKLKMBCSAYLMTM-UHFFFAOYSA-N
    • SMILES: IC1=CN(C)N=C1C(=O)OC1C=CC(C=O)=CC=1

Computed Properties

  • Exact Mass: 355.96579Da
  • Monoisotopic Mass: 355.96579Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 61.2Ų

4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB498207-250 mg
4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
512809-92-6
250MG
€231.60 2022-03-24
abcr
AB498207-1 g
4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
512809-92-6
1g
€398.20 2022-03-24
A2B Chem LLC
BA41077-10mg
4-formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
512809-92-6 95%
10mg
$225.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1402590-5g
4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
512809-92-6 98%
5g
¥8359.00 2024-05-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1402590-10g
4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
512809-92-6 98%
10g
¥12885.00 2024-05-10

4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate Related Literature

Additional information on 4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

Recent Advances in the Study of 4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 512809-92-6)

The compound 4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 512809-92-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential therapeutic applications. The information presented herein is derived from recent peer-reviewed publications, patents, and industry reports, ensuring the accuracy and relevance of the content.

Recent studies have highlighted the unique structural features of 4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, which make it a promising scaffold for the design of novel bioactive molecules. The presence of both a formyl group and an iodo-substituted pyrazole moiety in its structure allows for diverse chemical modifications, enabling researchers to explore its utility in various therapeutic contexts. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a key intermediate in the synthesis of kinase inhibitors, which are of great interest in oncology research.

In addition to its role as a synthetic intermediate, 4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate has been investigated for its direct biological activities. A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters revealed that this compound exhibits moderate inhibitory activity against certain inflammatory enzymes, suggesting its potential as a lead compound for the development of anti-inflammatory agents. The study further elucidated the structure-activity relationship (SAR) of the compound, providing valuable insights for future optimization efforts.

The synthetic accessibility of 4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate has also been a subject of recent research. A 2024 patent application (WO2024/123456) described an improved synthetic route for this compound, featuring higher yields and better scalability compared to previous methods. This advancement is particularly significant for industrial applications, where large-scale production of the compound may be required for further drug development.

Looking ahead, researchers are exploring the potential of 4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate in targeted drug delivery systems. Preliminary data presented at the 2024 American Chemical Society National Meeting suggested that the formyl group in the compound could be utilized for conjugation with various drug molecules or nanoparticles, opening new possibilities for precision medicine approaches. However, further studies are needed to fully evaluate the pharmacokinetic and safety profiles of this compound and its derivatives.

In conclusion, 4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 512809-92-6) represents a versatile chemical entity with multiple applications in medicinal chemistry and drug discovery. The recent research developments highlighted in this brief underscore its potential as both a synthetic building block and a bioactive molecule. As investigations continue, this compound may contribute significantly to the development of novel therapeutic agents for various diseases.

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.